2-(Pyridin-2-yl)-5-aminobenzothiazole

Catalog No.
S8969728
CAS No.
61352-24-7
M.F
C12H9N3S
M. Wt
227.29 g/mol
Availability
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2-(Pyridin-2-yl)-5-aminobenzothiazole

CAS Number

61352-24-7

Product Name

2-(Pyridin-2-yl)-5-aminobenzothiazole

IUPAC Name

2-pyridin-2-yl-1,3-benzothiazol-5-amine

Molecular Formula

C12H9N3S

Molecular Weight

227.29 g/mol

InChI

InChI=1S/C12H9N3S/c13-8-4-5-11-10(7-8)15-12(16-11)9-3-1-2-6-14-9/h1-7H,13H2

InChI Key

IXKOSIVMZLCTGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=C(S2)C=CC(=C3)N

2-(Pyridin-2-yl)-5-aminobenzothiazole is a heterocyclic compound featuring a pyridine ring and a benzothiazole moiety. This compound is characterized by its unique structure, which combines a pyridine nitrogen atom with a benzothiazole framework. The presence of both the pyridine and benzothiazole rings contributes to its potential biological activity and chemical reactivity. The molecular formula of 2-(Pyridin-2-yl)-5-aminobenzothiazole is C10_{10}H8_{8}N4_{4}S, indicating it contains carbon, hydrogen, nitrogen, and sulfur atoms.

Including:

  • Nucleophilic substitutions: The amino group can act as a nucleophile, allowing for the substitution of halides or other electrophiles.
  • Condensation reactions: The compound can undergo condensation with aldehydes or ketones to form imines or related structures.
  • Cyclization reactions: It may also participate in cyclization reactions leading to the formation of more complex heterocycles.

These reactions highlight the versatility of 2-(Pyridin-2-yl)-5-aminobenzothiazole in synthetic organic chemistry.

Research has indicated that 2-(Pyridin-2-yl)-5-aminobenzothiazole exhibits significant biological activity. It has been studied for its potential as an antimicrobial agent, particularly against pathogens such as Pseudomonas aeruginosa. Its structural components facilitate interactions with biological targets, making it a candidate for drug development aimed at inhibiting bacterial virulence and motility . Additionally, compounds derived from benzothiazoles often show promise in anticancer and anti-inflammatory applications due to their ability to interfere with cellular signaling pathways.

Several synthetic routes have been developed for the preparation of 2-(Pyridin-2-yl)-5-aminobenzothiazole:

  • One-pot synthesis: A method involving the simultaneous reaction of pyridine derivatives with benzothiazole precursors can yield this compound efficiently.
  • Microwave-assisted synthesis: This technique enhances reaction rates and yields by utilizing microwave irradiation, allowing for rapid formation of the desired compound under controlled conditions .
  • Multicomponent reactions: Recent advances have explored using 2-aminobenzothiazoles in multicomponent reactions to create libraries of related compounds, including 2-(Pyridin-2-yl)-5-aminobenzothiazole .

These methods highlight the compound's accessibility for research and industrial applications.

The applications of 2-(Pyridin-2-yl)-5-aminobenzothiazole are diverse and include:

  • Pharmaceutical development: Its potential as an antimicrobial and anticancer agent makes it valuable in drug discovery.
  • Agricultural chemistry: Compounds with similar structures are often explored for their efficacy as pesticides or herbicides.
  • Material science: The unique properties of benzothiazoles allow for their use in developing advanced materials with specific electronic or optical characteristics.

Interaction studies have shown that 2-(Pyridin-2-yl)-5-aminobenzothiazole can bind to various biological targets, influencing cellular pathways associated with virulence in bacteria. For instance, studies indicate that this compound can inhibit histidine kinases involved in bacterial signaling, thereby reducing pathogenicity . Furthermore, structure-activity relationship studies have identified key moieties within the compound that enhance its binding affinity and biological efficacy.

Several compounds share structural similarities with 2-(Pyridin-2-yl)-5-aminobenzothiazole. Below is a comparison highlighting their unique attributes:

Compound NameStructureNotable Activity
2-AminobenzothiazoleStructureAntimicrobial properties
N-(Pyridin-3-yl)benzamideStructureAnticancer activity
Benzothiazole derivativesStructureDiverse biological activities
Pyridine-based inhibitorsStructureTargeting multiple kinases

Uniqueness

The uniqueness of 2-(Pyridin-2-yl)-5-aminobenzothiazole lies in its specific combination of the pyridine and benzothiazole rings, which enhances its biological activity compared to other similar compounds. Its dual functionality allows it to interact with different biological targets effectively, making it a promising candidate for further research in medicinal chemistry.

Crystallographic Analysis and Conformational Studies

The crystal structure of 2-(pyridin-2-yl)-5-aminobenzothiazole derivatives has been resolved using Protein Kinase A (PKA) as a surrogate system, revealing critical interactions within enzymatic pockets. In one study, the pyridine nitrogen forms a hinge interaction with Val124 via a backbone hydrogen bond, while the benzothiazole moiety engages the catalytic lysine (Lys73) through its amide carbonyl (Figure 1A). The (R)-configuration at the benzylic carbon optimizes hydrogen bonding with Asn172, a residue critical for stabilizing the inhibitor’s hydroxyl group.

Conformational stability is further enhanced by hydrophobic interactions between the benzothiazole core and residues such as Phe55, Leu174, and the glycine-rich loop. These interactions create a sandwich-like environment that restricts rotational freedom, as observed in overlays with Rock2 inhibitors (Figure 1B). The pyridinyl group adopts a coplanar orientation with the benzothiazole ring, minimizing steric clashes and maximizing π-π stacking with Phe328.

Quantum Chemical Calculations of Electronic Structure

Density functional theory (DFT) studies highlight pronounced electron delocalization across the benzothiazole-pyridine system. The HOMO localizes on the benzothiazole’s amino group and pyridine’s nitrogen, while the LUMO resides on the thiazole ring, indicating nucleophilic and electrophilic reactivity hotspots. Charge distribution analysis reveals a partial positive charge (+0.32 e) on the pyridinium nitrogen, facilitating interactions with aspartate or glutamate residues in enzymatic pockets.

Non-covalent interaction (NCI) plots identify strong van der Waals forces between the compound’s hydrophobic regions and aliphatic kinase residues (Val58, Ala71). These interactions contribute approximately −8.2 kcal/mol to binding energy, as calculated using molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) methods.

Spectroscopic Characterization Techniques

Fourier-Transform Infrared Spectroscopy (FT-IR)

FT-IR spectra of 2-(pyridin-2-yl)-5-aminobenzothiazole derivatives exhibit characteristic absorptions at:

  • 3365 cm⁻¹: N–H stretch of the primary amine
  • 1712 cm⁻¹: C=O stretch from amide linkages
  • 1598 cm⁻¹: C=N vibration of the benzothiazole ring
  • 1508 cm⁻¹: aromatic C=C bending
    The absence of peaks above 3400 cm⁻¹ confirms the absence of free –NH₂ groups, consistent with hydrogen bonding in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.25 (s, 1H, NH), 7.03–8.02 (m, 8H, aromatic H)
  • δ 4.29 (s, 2H, CH₂ adjacent to amide)
  • δ 2.40 (s, 3H, SCH₃ in analogs)

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 168.77 (C=O amide)
  • δ 157.58 (C=N benzothiazole)
  • δ 144.87 (C–S benzothiazole)
  • δ 111.33–136.49 (aromatic carbons)

Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound exhibits a λₘₐₓ at 275 nm (ε = 12,400 M⁻¹cm⁻¹) in methanol, attributed to π→π* transitions of the conjugated benzothiazole-pyridine system. A weaker band at 320 nm (ε = 1,200 M⁻¹cm⁻¹) arises from n→π* transitions involving the amine lone pair. Solvatochromic shifts of +15 nm in polar aprotic solvents (e.g., DMF) suggest dipole-dipole stabilization of the excited state.

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

227.05171847 g/mol

Monoisotopic Mass

227.05171847 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-21-2023

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